molecular formula C16H9N3 B119307 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile CAS No. 28719-00-8

2-(4-Cyanophenyl)-1H-indole-6-carbonitrile

Cat. No. B119307
CAS RN: 28719-00-8
M. Wt: 243.26 g/mol
InChI Key: YZFPEVUESUWHSC-UHFFFAOYSA-N
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Description

The compound “2-(4-Cyanophenyl)-1H-indole-6-carbonitrile” is a complex organic molecule that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also contains two cyanophenyl groups, which are aromatic rings with a cyano group (-C≡N) attached. These groups can participate in various chemical reactions and may influence the compound’s physical and chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or some other method . The cyanophenyl groups could potentially be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring and the two cyanophenyl groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure.


Chemical Reactions Analysis

The cyanophenyl groups in the molecule could potentially undergo various chemical reactions. For example, the cyano group could be hydrolyzed to form a carboxylic acid . The indole ring could also participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyanophenyl groups could increase its polarity, affecting its solubility in different solvents . The indole ring could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Biotechnological Production

Indoles, including 6-Cyano-2-(4-cyanophenyl)indole , have seen advances in their biotechnological production. They are used in industrial applications for flavor and fragrance, particularly in the food industry and perfumery. Biocatalytic approaches have been developed to convert indole into various derivatives, which can be used as natural colorants or have therapeutic potential .

Signaling Molecule in Microbial Communication

This compound plays a role as a signaling molecule in bacterial quorum sensing. It helps bacteria adapt and survive in their natural communities by facilitating communication between microbial species .

Pharmaceutical Chemistry

In pharmaceutical chemistry, substituted indoles are considered “privileged structures” due to their high-affinity binding to many receptors6-Cyano-2-(4-cyanophenyl)indole can be functionalized to create derivatives that exhibit antitumor, antibacterial, antiviral, or antifungal activities .

Antiviral Activity

Indole derivatives have been reported to possess antiviral activities. For instance, certain derivatives have shown inhibitory activity against influenza A and other viruses, indicating the potential of 6-Cyano-2-(4-cyanophenyl)indole in developing antiviral agents .

Anti-inflammatory and Anticancer Properties

The indole nucleus, present in 6-Cyano-2-(4-cyanophenyl)indole , is part of many bioactive compounds with clinical applications. These include anti-inflammatory and anticancer properties, making it a valuable compound for therapeutic development .

Antimicrobial and Antioxidant Applications

Indole derivatives are known for their antimicrobial and antioxidant activities. This makes 6-Cyano-2-(4-cyanophenyl)indole a candidate for research in treatments against microbial infections and oxidative stress-related conditions .

Future Directions

The future research directions for this compound could involve further studies to understand its properties, potential applications, and safety profile. It could also involve the development of new synthetic routes to produce the compound more efficiently or in a more environmentally friendly way .

properties

IUPAC Name

2-(4-cyanophenyl)-1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3/c17-9-11-1-4-13(5-2-11)16-8-14-6-3-12(10-18)7-15(14)19-16/h1-8,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFPEVUESUWHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC3=C(N2)C=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499113
Record name 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyanophenyl)-1H-indole-6-carbonitrile

CAS RN

28719-00-8
Record name 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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